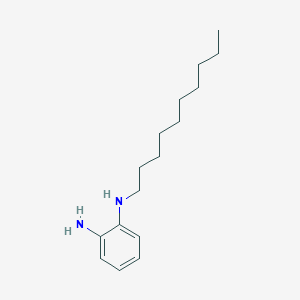
N',2,2,2-tetrachloro-N,N-dimethylethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’,2,2,2-tetrachloro-N,N-dimethylethanimidamide is a chemical compound with the molecular formula C4H6Cl4N2. It is known for its unique structure and properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’,2,2,2-tetrachloro-N,N-dimethylethanimidamide typically involves the chlorination of N,N-dimethylethanimidamide. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the molecule. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is usually conducted at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’,2,2,2-tetrachloro-N,N-dimethylethanimidamide follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N’,2,2,2-tetrachloro-N,N-dimethylethanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of N’,2,2,2-tetrachloro-N,N-dimethylethanimidamide oxide.
Reduction: Formation of N’,2,2,2-tetrachloro-N,N-dimethylethanimidamide alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N’,2,2,2-tetrachloro-N,N-dimethylethanimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N’,2,2,2-tetrachloro-N,N-dimethylethanimidamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition or activation of various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-dimethylethanimidamide
- N’,2,2,2-tetrachloroethanimidamide
- N’,2,2,2-tetrachloro-N-methylethanimidamide
Uniqueness
N’,2,2,2-tetrachloro-N,N-dimethylethanimidamide is unique due to its high degree of chlorination, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where high reactivity and stability are required. Compared to similar compounds, it offers a balance of reactivity and stability that is advantageous in various chemical and industrial processes.
Eigenschaften
CAS-Nummer |
65618-38-4 |
|---|---|
Molekularformel |
C4H6Cl4N2 |
Molekulargewicht |
223.9 g/mol |
IUPAC-Name |
N',2,2,2-tetrachloro-N,N-dimethylethanimidamide |
InChI |
InChI=1S/C4H6Cl4N2/c1-10(2)3(9-8)4(5,6)7/h1-2H3 |
InChI-Schlüssel |
NNBREXWHTXVJKM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=NCl)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


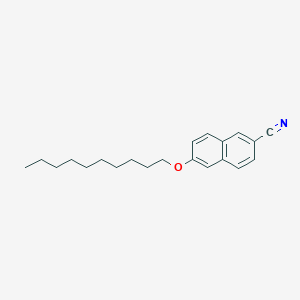
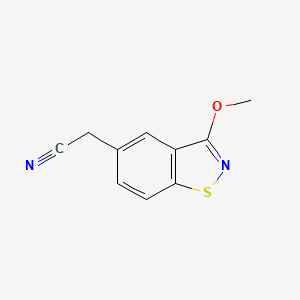
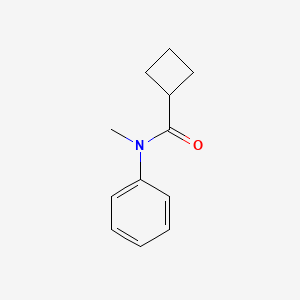

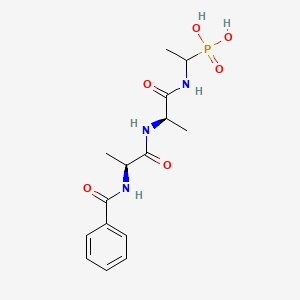

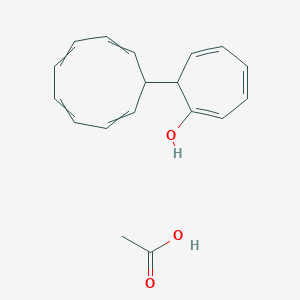

![3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione](/img/structure/B14476873.png)
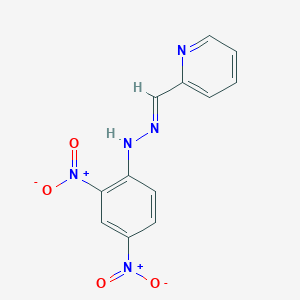
![2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene](/img/structure/B14476884.png)
![Ethanol, 2-[[(ethenylphenyl)methyl]thio]-](/img/structure/B14476885.png)
